Cas no 883107-68-4 (6-Chloro-2-fluoro-3-hydroxypyridine)
6-Chloro-2-fluoro-3-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-fluoropyridin-3-ol
- 6-Chloro-2-fluoro-3-hydroxypyridine
- C5H3ClFNO
- 2-FLUORO-6-CHLORO-3-HYDROXYPYRIDINE
- 3-Pyridinol,6-chloro-2-fluoro-
- BIMOKDIOLXSHOZ-UHFFFAOYSA-N
- 1578AF
- AK133243
- 6-Chloro-2-fluoro-3-pyridinol (ACI)
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- MDL: MFCD07437887
- Inchi: 1S/C5H3ClFNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
- InChI Key: BIMOKDIOLXSHOZ-UHFFFAOYSA-N
- SMILES: FC1C(O)=CC=C(Cl)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Topological Polar Surface Area: 33.1
6-Chloro-2-fluoro-3-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000429-1g |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 97% | 1g |
$174.14 | 2023-08-31 | |
| Alichem | A024000429-5g |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 97% | 5g |
$495.34 | 2023-08-31 | |
| Alichem | A024000429-10g |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 97% | 10g |
$839.94 | 2023-08-31 | |
| TRC | C584945-25mg |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C584945-50mg |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | C584945-100mg |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | C584945-250mg |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 250mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM421-200mg |
6-Chloro-2-fluoro-3-hydroxypyridine |
883107-68-4 | 98% | 200mg |
311.0CNY | 2021-08-04 | |
| Chemenu | CM109690-1g |
6-Chloro-2-fluoropyridin-3-ol |
883107-68-4 | 98% | 1g |
$116 | 2021-08-06 | |
| Chemenu | CM109690-5g |
6-Chloro-2-fluoropyridin-3-ol |
883107-68-4 | 98% | 5g |
$413 | 2021-08-06 |
6-Chloro-2-fluoro-3-hydroxypyridine Suppliers
6-Chloro-2-fluoro-3-hydroxypyridine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-Chloro-2-fluoro-3-hydroxypyridine
Introduction to 6-Chloro-2-fluoro-3-hydroxypyridine (CAS No. 883107-68-4)
6-Chloro-2-fluoro-3-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 883107-68-4, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features—specifically the presence of a chloro group at the 6-position, a fluoro group at the 2-position, and a hydroxyl group at the 3-position—has emerged as a versatile intermediate in the synthesis of various biologically active molecules. The precise arrangement of these substituents imparts distinct electronic and steric properties, making it a valuable building block for further functionalization and derivatization.
The significance of 6-Chloro-2-fluoro-3-hydroxypyridine in modern chemical biology and medicinal chemistry stems from its ability to serve as a precursor for numerous pharmacophores. Pyridine derivatives are widely recognized for their role in drug discovery, with many successful therapeutics featuring this heterocyclic scaffold. The introduction of halogen atoms, particularly fluorine and chlorine, into the pyridine ring can modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles. In particular, the fluoro group is renowned for its ability to enhance binding interactions within biological targets, often leading to improved drug efficacy and reduced toxicity.
Recent advancements in synthetic methodologies have further highlighted the utility of 6-Chloro-2-fluoro-3-hydroxypyridine. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled efficient introduction of aryl or heteroaryl groups at various positions of the pyridine ring. Additionally, palladium-catalyzed oxidation and reduction techniques allow for fine-tuning of the hydroxyl and chloro functionalities. These innovations have facilitated the rapid construction of complex molecular architectures, accelerating the discovery of novel compounds with therapeutic potential.
In the realm of medicinal chemistry, 6-Chloro-2-fluoro-3-hydroxypyridine has been explored as a key intermediate in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, its structural motif has been incorporated into kinase inhibitors, where the fluorinated pyridine core contributes to high selectivity and potency. Furthermore, studies have demonstrated its applicability in designing antiviral agents, anticancer drugs, and antimicrobial compounds. The hydroxyl group provides a site for further derivatization via etherification or esterification, expanding its synthetic versatility.
The incorporation of fluoro and chloro substituents into biological molecules is not without precedent; these elements have been systematically employed to optimize drug-like properties. The electron-withdrawing nature of these groups can influence electronic distributions across the molecule, thereby modulating receptor binding. For example, fluoro substitution has been shown to improve oral bioavailability by reducing metabolic degradation. Similarly, chloro groups can enhance binding affinity through halogen bonding interactions with biological targets. The presence of a hydroxyl group further allows for hydrogen bonding capabilities, which are critical for achieving optimal pharmacological activity.
Recent publications have underscored the role of 6-Chloro-2-fluoro-3-hydroxypyridine in addressing unmet medical needs. Researchers have leveraged its scaffold to develop novel scaffolds targeting emerging therapeutic areas such as inflammatory diseases and neurodegenerative disorders. The compound’s ability to undergo selective modifications has enabled chemists to fine-tune its pharmacological profile with precision. By employing computational modeling alongside experimental validation, scientists have been able to predict and confirm the biological activity of derivatives derived from this core structure.
The agrochemical industry has also recognized the potential of 6-Chloro-2-fluoro-3-hydroxypyridine as a precursor for developing advanced crop protection agents. Pyridine-based herbicides and insecticides benefit from halogenated substituents that enhance their efficacy against pests while maintaining environmental safety. The compound’s structural flexibility allows for modifications that can confer systemic activity or targeted action within plant systems. Such developments are crucial in meeting global food security challenges while minimizing ecological impact.
From a synthetic chemistry perspective, 6-Chloro-2-fluoro-3-hydroxypyridine exemplifies how strategic functionalization can yield highly valuable intermediates. Advances in flow chemistry have further streamlined its preparation, enabling scalable production under controlled conditions. This has not only reduced costs but also improved reproducibility—a critical factor in industrial applications. The compound’s stability under various reaction conditions makes it an attractive candidate for large-scale synthesis without compromising quality.
The future prospects for 6-Chloro-2-fluoro-3-hydroxypyridine are promising, with ongoing research exploring new derivatives and applications. Innovations in biocatalysis and green chemistry are expected to complement traditional synthetic approaches, offering more sustainable pathways to its production. Collaborative efforts between academia and industry will likely drive further discoveries, leveraging computational tools to accelerate virtual screening and experimental validation.
In conclusion,6-Chloro-2-fluoro-3-hydroxypyridine (CAS No. 883107-68-4) represents a cornerstone in modern drug discovery and agrochemical development due to its structural versatility and functional adaptability. Its role as an intermediate continues to inspire new synthetic strategies and therapeutic applications across multiple disciplines within chemical biology. As research progresses,this compound is poised to remain at forefront innovation,contributing significantly scientific progress.
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